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Abstract
Brasofensine ((E)-1-[(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-

2-yl]-N-methoxymethanimine) is a potent and selective dopamine reuptake inhibitor belonging

to the phenyltropane class of compounds.[1] Developed under the code names NS-2214 and

BMS-204756, it was investigated for the potential treatment of Parkinson's disease.[2]

Brasofensine functions by blocking the dopamine transporter (DAT), thereby increasing the

synaptic concentration and duration of action of dopamine.[1] While it showed promise in

preclinical models and early clinical trials, its development was ultimately discontinued.[1] This

technical guide provides a comprehensive overview of the core pharmacology of Brasofensine
Maleate, including its mechanism of action, metabolic pathways, and relevant experimental

data.

Introduction
Dopamine is a critical neurotransmitter involved in the regulation of motor control, motivation,

reward, and cognitive function. The dopamine transporter (DAT) is a key protein responsible for

the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus

terminating its signal.[3] Inhibitors of the DAT, such as Brasofensine, prevent this reuptake

process, leading to elevated extracellular dopamine levels and enhanced dopaminergic

neurotransmission. This mechanism of action has been a primary focus for the development of
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therapeutics for conditions characterized by dopamine deficiency, most notably Parkinson's

disease.

Brasofensine emerged as a promising candidate due to its potent and selective inhibition of the

DAT. This guide will delve into the technical details of its pharmacological profile, presenting

available quantitative data, outlining experimental methodologies for its characterization, and

visualizing its mechanism of action and related signaling pathways.

Pharmacological Profile
Mechanism of Action
Brasofensine is a high-affinity ligand for the dopamine transporter.[1] By binding to the DAT, it

non-competitively inhibits the reuptake of dopamine from the synapse. This blockade leads to

an accumulation of dopamine in the synaptic cleft, thereby potentiating and prolonging the

activation of postsynaptic dopamine receptors. While primarily a dopamine reuptake inhibitor,

like many phenyltropanes, its affinity for the norepinephrine transporter (NET) and the serotonin

transporter (SERT) is also a critical aspect of its overall pharmacological profile. Unfortunately,

specific public domain data on the binding affinities (Kᵢ or IC₅₀ values) of Brasofensine for DAT,

NET, and SERT are not readily available.

Pharmacokinetics and Metabolism
Studies in rats, monkeys, and humans have elucidated the pharmacokinetic profile and

metabolic fate of Brasofensine.[4]

Table 1: Pharmacokinetic Parameters of Brasofensine
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Parameter Rat Monkey Human

Route of

Administration
Oral Oral Oral

Peak Plasma

Concentration (Tₘₐₓ)
0.5 - 1 hour 0.5 - 1 hour 3 - 8 hours

Elimination Half-Life

(t₁/₂)
~2 hours ~4 hours ~24 hours

Primary Excretion

Route
Feces (~80%) Urine (~70%) Urine (~90%)

Data sourced from

Zhu et al., 2008.[4]

Brasofensine undergoes extensive first-pass metabolism. The primary metabolic pathways

identified are:

O-demethylation: Removal of a methyl group from the methoxyimine moiety.

N-demethylation: Removal of the methyl group from the tropane nitrogen.

Isomerization: In vivo conversion of the (E)-isomer of the methyloxime group to the (Z)-

isomer (BMS-205912).[5]

These demethylated metabolites can be further conjugated with glucuronic acid before

excretion.[4]

Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize

dopamine reuptake inhibitors like Brasofensine.

In Vitro Radioligand Binding Assay for Dopamine
Transporter
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This assay is used to determine the binding affinity of a compound for the dopamine

transporter.

Objective: To quantify the affinity of Brasofensine for the DAT, typically expressed as the

inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).

Methodology:

Tissue Preparation: Striatal tissue from rodent brains, which is rich in dopamine transporters,

is homogenized in a suitable buffer. The cell membranes containing the transporters are then

isolated by centrifugation.

Radioligand Incubation: The prepared membranes are incubated with a specific radioligand

that binds to the DAT (e.g., [³H]WIN 35,428 or [³H]GBR 12935) at a fixed concentration.

Competition Binding: Increasing concentrations of the test compound (Brasofensine) are

added to the incubation mixture to compete with the radioligand for binding to the DAT.

Separation and Quantification: After incubation, the bound and free radioligand are

separated by rapid filtration through glass fiber filters. The amount of radioactivity trapped on

the filters, representing the bound radioligand, is quantified using a scintillation counter.

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀

value, which is the concentration of the test compound that inhibits 50% of the specific

binding of the radioligand. The Kᵢ value can then be calculated using the Cheng-Prusoff

equation.

In Vivo Microdialysis
This technique is used to measure the extracellular levels of neurotransmitters, such as

dopamine, in the brain of a living animal.

Objective: To assess the effect of Brasofensine administration on extracellular dopamine

concentrations in a specific brain region, such as the striatum.

Methodology:
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Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip,

is stereotaxically implanted into the target brain region of an anesthetized animal.

Perfusion: A physiological solution (artificial cerebrospinal fluid) is continuously perfused

through the probe at a slow, constant flow rate.

Sample Collection: Small molecules, including dopamine, from the extracellular fluid diffuse

across the semi-permeable membrane into the perfusion fluid (dialysate). The dialysate is

collected at regular intervals.

Drug Administration: After a stable baseline of dopamine levels is established, Brasofensine

is administered to the animal (e.g., via intraperitoneal injection or oral gavage).

Analysis: The collected dialysate samples are analyzed to quantify the concentration of

dopamine and its metabolites using highly sensitive analytical techniques, such as high-

performance liquid chromatography (HPLC) with electrochemical detection.

Data Interpretation: The changes in extracellular dopamine concentrations following drug

administration are compared to the baseline levels to determine the in vivo efficacy of the

dopamine reuptake inhibitor.

Visualizations
Signaling Pathways
The inhibition of dopamine reuptake by Brasofensine leads to the enhanced activation of

postsynaptic dopamine receptors, primarily the D1 and D2 receptor subtypes, which trigger

distinct intracellular signaling cascades.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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